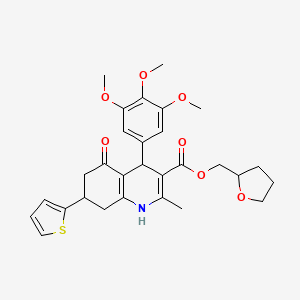![molecular formula C18H17BrN2O4S B11635494 Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate CAS No. 445227-99-6](/img/structure/B11635494.png)
Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that features a benzodiazole core, a bromobenzenesulfonyl group, and a methyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Ethyl Linker: The ethyl linker is attached through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with an ethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromobenzenesulfonyl group, converting it to a sulfonamide or a thiol group.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Applications De Recherche Scientifique
METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, or proteins involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenesulfonic Acid: A simpler analog that lacks the benzodiazole core and the ethyl linker.
Benzodiazole Derivatives: Compounds that share the benzodiazole core but have different substituents, such as nitro or amino groups.
Uniqueness
METHYL 2-{2-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a benzodiazole core, a bromobenzenesulfonyl group, and a methyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
445227-99-6 |
|---|---|
Formule moléculaire |
C18H17BrN2O4S |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
methyl 2-[2-[2-(4-bromophenyl)sulfonylethyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H17BrN2O4S/c1-25-18(22)12-21-16-5-3-2-4-15(16)20-17(21)10-11-26(23,24)14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3 |
Clé InChI |
WKMFLWFIMHQDCI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C2=CC=CC=C2N=C1CCS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)

![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
